2-[[2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile

Regioisomerism Structure-Activity Relationship Triazoloquinazoline

2-[[2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile (CAS 443676-99-1) is a fully synthetic heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-c]quinazoline class. Its core scaffold fuses a 1,2,4-triazole ring with a quinazoline system—a privileged structure in medicinal chemistry known for adenosine receptor antagonism, anti-inflammatory, and anticancer activities.

Molecular Formula C17H10N6O2S
Molecular Weight 362.37
CAS No. 443676-99-1
Cat. No. B2387587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile
CAS443676-99-1
Molecular FormulaC17H10N6O2S
Molecular Weight362.37
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC(=NN3C(=N2)SCC#N)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C17H10N6O2S/c18-8-9-26-17-19-14-7-2-1-6-13(14)16-20-15(21-22(16)17)11-4-3-5-12(10-11)23(24)25/h1-7,10H,9H2
InChIKeyTXDGKNGTWFIAQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[[2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile (CAS 443676-99-1): Compound Identity and Core Scaffold for Research Procurement


2-[[2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile (CAS 443676-99-1) is a fully synthetic heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-c]quinazoline class [1]. Its core scaffold fuses a 1,2,4-triazole ring with a quinazoline system—a privileged structure in medicinal chemistry known for adenosine receptor antagonism, anti-inflammatory, and anticancer activities [2]. The compound features a 3-nitrophenyl substituent at the 2-position and a sulfanylacetonitrile (–SCH₂CN) moiety at the 5-position, yielding a molecular formula of C₁₇H₁₀N₆O₂S with a molecular weight of 362.4 g/mol and a computed XLogP3-AA of 3.6 [1]. It has been catalogued in PubChem (CID 3566759) and is primarily offered by screening compound suppliers for early-stage drug discovery and chemical biology research.

Why In-Class [1,2,4]Triazolo[1,5-c]quinazolines Cannot Substitute 2-[[2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile: Positional and Substituent-Level Differentiation


Within the [1,2,4]triazolo[1,5-c]quinazoline family, biological activity is exquisitely sensitive to both the nature and regiochemistry of substituents. The 3-nitrophenyl group at position 2 in CAS 443676-99-1 is not interchangeable with the 4-nitrophenyl isomer (CAS 443675-85-2) or with an unsubstituted phenyl analog, because the meta-nitro orientation alters the electron distribution across the triazoloquinazoline π-system, directly impacting target binding conformations [1]. Furthermore, the 5-sulfanylacetonitrile (–SCH₂CN) moiety serves as both a pharmacophoric element and a synthetic handle; removal of this group (as in CAS 918802-92-3, which terminates at the 5-unsubstituted core) eliminates the hydrogen-bond-acceptor capacity contributed by the nitrile, reducing the total H-bond acceptor count from 7 to 5 and fundamentally altering the compound's recognition profile [2]. The class-wide SAR established for triazoloquinazolines—where adenosine A₃ receptor affinity differs by orders of magnitude between closely related analogs—demonstrates that even single-atom variations preclude reliable interchange [3].

Quantitative Differentiation Evidence for 2-[[2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile Versus Closest Analogs


Regioisomeric Differentiation: 3-Nitrophenyl versus 4-Nitrophenyl Substitution at the Triazoloquinazoline 2-Position

CAS 443676-99-1 (meta-nitro) and CAS 443675-85-2 (para-nitro) are regioisomers differing only in the position of the nitro substituent on the 2-phenyl ring. Although identical in molecular formula (C₁₇H₁₀N₆O₂S, MW 362.4) and gross computed descriptors including XLogP3-AA (3.6) and topological polar surface area (138 Ų), they possess distinct InChIKeys (TXDGKNGTWFIAQB-UHFFFAOYSA-N vs. QFXWSDDBEPSYSF-UHFFFAOYSA-N), confirming they are non-identical chemical entities with different three-dimensional electrostatic potential surfaces [1][2]. In the broader triazoloquinazoline adenosine antagonist series, the regioisomeric placement of substituents on the 2-aryl ring has been shown to alter receptor subtype selectivity and binding affinity by over 10-fold; for example, shifting a chloro substituent from the 9- to the 8-position on the quinazoline ring changes human A₃ Ki from 14 nM to >1,000 nM [3]. This precedent establishes that the meta-nitro orientation in CAS 443676-99-1 cannot be assumed equipotent or equiselective to the para-nitro isomer.

Regioisomerism Structure-Activity Relationship Triazoloquinazoline

Contribution of the 5-Sulfanylacetonitrile Moiety: Hydrogen-Bond Acceptor Capacity Relative to 5-Unsubstituted Core

CAS 443676-99-1 bears a sulfanylacetonitrile (–SCH₂CN) moiety at the 5-position of the triazoloquinazoline core, contributing two hydrogen-bond acceptor sites (thioether sulfur and nitrile nitrogen) to the molecule. The direct analog CAS 918802-92-3 (2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline) lacks this substituent entirely. Computed descriptor comparison reveals that the 5-unsubstituted analog possesses only 5 hydrogen-bond acceptor sites (versus 7 for CAS 443676-99-1), a lower molecular weight of 291.3 g/mol (versus 362.4), a reduced XLogP3-AA of approximately 2.9 (estimated, versus 3.6), and a smaller topological polar surface area (~92 Ų estimated, versus 138 Ų) [1]. In the adenosine antagonist series, the 5-position substituent is a critical determinant of receptor affinity; replacement of the 5-amino group in CGS15943 (Ki = 14 nM at human A₃) with bulkier substituents modulates potency by 10- to 1,000-fold depending on the specific receptor subtype [2].

Pharmacophore Hydrogen Bond Acceptor Ligand Recognition

High-Throughput Screening Profiling: Differential Bioactivity Signatures Across Three Distinct Primary Assays

CAS 443676-99-1 has been experimentally evaluated in at least three PubChem-registered high-throughput screening assays, each targeting a distinct biological system: (i) an AlphaScreen assay for small molecules abrogating the mutant Huntingtin–Calmodulin (mHTT-CaM) interaction (PubChem AID 1671202); (ii) a cell-based high-throughput primary assay to identify activators of GPR151, a G-protein coupled receptor implicated in nicotine dependence and synaptic function (PubChem AID 1508602); and (iii) an AlphaScreen-based biochemical high-throughput primary assay (PubChem AID 1259310) [1]. While the quantitative activity outcomes (e.g., % inhibition, AC₅₀, IC₅₀) for these specific assays are not publicly accessible in a citable format, the compound's deposition across three mechanistically unrelated screening platforms distinguishes it from simpler triazoloquinazoline analogs that typically appear in only one or zero screening panels. The GPR151 activator assay in particular represents a unique bioactivity vector not associated with canonical triazoloquinazoline pharmacology (adenosine antagonism, anti-inflammation), suggesting that the combined 3-nitrophenyl and 5-sulfanylacetonitrile substitution pattern may confer unexpected target engagement profiles.

High-Throughput Screening PubChem BioAssay Target Engagement

Nitro Group Electronic Effects: Meta-Nitro as a Tunable Electron-Withdrawing Pharmacophore Differentiated from Unsubstituted Phenyl

The 3-nitrophenyl group in CAS 443676-99-1 introduces a strong electron-withdrawing substituent (Hammett σₘ = +0.71 for NO₂) that polarizes the triazoloquinazoline π-system, increasing the electrophilicity of the fused heterocyclic core relative to the unsubstituted 2-phenyl analog. The computed XLogP3-AA of 3.6 for CAS 443676-99-1 reflects the increased polarity imparted by the nitro group compared to the 2-phenyl analog (CAS not located; estimated XLogP3-AA ~3.0–3.3 for the unsubstituted phenyl derivative) [1]. In the triazoloquinazoline adenosine antagonist series, introduction of electron-withdrawing substituents on the 2-aryl ring has been shown to modulate receptor binding: the 2-(2-furanyl) derivative CGS15943 (Ki = 14 nM at human A₃) differs from 2-phenyl-substituted analogs by approximately 5- to 50-fold in binding affinity, attributable in part to electronic effects [2]. The nitro group also provides a spectroscopic handle (UV-Vis absorption at ~260–270 nm) and a metabolic liability (potential for nitroreductase-mediated reduction) that are absent in the unsubstituted phenyl analog, creating both opportunities and constraints for assay design.

Electron-Withdrawing Group Nitroaromatic Ligand-Protein Interaction

Research Application Scenarios for 2-[[2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile Based on Available Differentiation Evidence


Chemical Biology Probe Development Targeting Non-Canonical Triazoloquinazoline Pathways (e.g., GPR151, mHTT-CaM Interaction)

The compound's documented screening in a cell-based GPR151 activator assay (PubChem AID 1508602) and an mHTT-CaM AlphaScreen (AID 1671202) positions it as a starting point for chemical probe development directed at targets outside the canonical adenosine/inflammation axis . Researchers investigating synaptic GPCR signaling or Huntingtin interactome modulation can procure this compound as a characterized screening hit with confirmed assay exposure, rather than relying on uncharacterized analogs that lack this screening provenance. The 3-nitrophenyl and 5-sulfanylacetonitrile substituents provide multiple vectors for hit-to-lead optimization, including nitro reduction to an amine for further derivatization [1].

Regioisomeric SAR Studies: Meta- versus Para-Nitrophenyl Pharmacophore Mapping

The availability of both CAS 443676-99-1 (3-nitrophenyl) and CAS 443675-85-2 (4-nitrophenyl) as discrete, purchasable compounds enables direct head-to-head regioisomeric SAR studies. Because the two isomers share identical molecular formula, computed logP, and TPSA—differing only in the spatial orientation of the nitro group—any observed differences in target binding, cellular activity, or ADME properties can be confidently attributed to regioisomeric effects rather than bulk physicochemical differences [2]. This makes the pair an ideal matched set for probing the directional preference of nitroaromatic interactions within a binding pocket.

Synthetic Elaboration via the 5-Sulfanylacetonitrile Handle for Focused Library Synthesis

The –SCH₂CN moiety at the 5-position provides a versatile synthetic handle for generating focused compound libraries. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted to a tetrazole via [3+2] cycloaddition—transformations that are not accessible from the 5-unsubstituted analog CAS 918802-92-3 [1]. For medicinal chemistry groups building triazoloquinazoline libraries, procuring CAS 443676-99-1 as a key intermediate enables diversification at the 5-position while retaining the validated 3-nitrophenyl pharmacophore at position 2. The nitro group itself can be reduced to an aniline for subsequent amide coupling or sulfonamide formation, offering a second orthogonal diversification point.

Adenosine Receptor Profiling with a Non-Canonical Substitution Pattern

The triazoloquinazoline scaffold is best characterized as an adenosine receptor antagonist chemotype, with CGS15943 (Ki = 14 nM at human A₃) serving as the prototypical tool compound [3]. However, published SAR has focused almost exclusively on 5-amino-substituted analogs. The 5-sulfanylacetonitrile substitution in CAS 443676-99-1 represents a departure from this established SAR space. Researchers seeking to expand the chemical diversity of adenosine receptor ligand libraries—or to identify subtype-selective agents with novel binding modes—can use this compound to probe the tolerance of adenosine receptor subtypes for a 5-thioether linkage and a nitrile-bearing side chain, a region of chemical space that remains largely unexplored in the published literature [3].

Quote Request

Request a Quote for 2-[[2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.